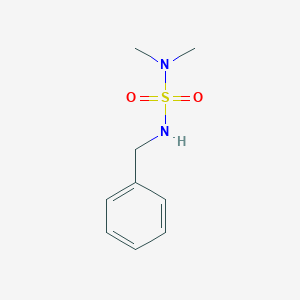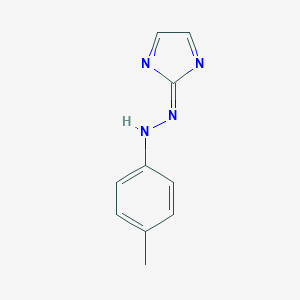
2-(p-Tolylazo)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(p-Tolylazo)-1H-imidazole, also known as PTI, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly used as a biological stain and has been shown to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of 2-(p-Tolylazo)-1H-imidazole is not well understood, but it is thought to involve the formation of a complex with metal ions such as copper and iron. This complex may then react with ROS, leading to the formation of a colored product that can be visualized under a microscope.
生化学的および生理学的効果
2-(p-Tolylazo)-1H-imidazole has been shown to have a variety of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, inhibit the growth of bacteria, and protect against oxidative stress. Additionally, 2-(p-Tolylazo)-1H-imidazole has been shown to have a neuroprotective effect in animal models of Parkinson's disease.
実験室実験の利点と制限
One advantage of using 2-(p-Tolylazo)-1H-imidazole in lab experiments is its high solubility in organic solvents, which allows for easy preparation of staining solutions. Additionally, 2-(p-Tolylazo)-1H-imidazole is relatively inexpensive and easy to obtain. However, one limitation of using 2-(p-Tolylazo)-1H-imidazole is its potential toxicity, which may limit its use in certain experimental settings. Additionally, 2-(p-Tolylazo)-1H-imidazole may not be suitable for all types of cells or tissues, as its staining properties may vary depending on the specific cell type.
将来の方向性
There are many potential future directions for research on 2-(p-Tolylazo)-1H-imidazole. One area of interest is the development of new staining protocols that can be used to visualize different cellular structures or processes. Additionally, researchers may investigate the potential therapeutic applications of 2-(p-Tolylazo)-1H-imidazole, such as its use as a neuroprotective agent in the treatment of neurodegenerative diseases. Finally, further studies may be conducted to better understand the mechanism of action of 2-(p-Tolylazo)-1H-imidazole and its interactions with metal ions and ROS.
合成法
2-(p-Tolylazo)-1H-imidazole can be synthesized through a variety of methods, including the reaction of p-toluidine with nitrous acid, the reaction of p-toluidine with nitrite in the presence of hydrochloric acid, or the reaction of p-toluidine with nitrite in the presence of sulfuric acid. The resulting product is a red-orange powder that is highly soluble in organic solvents such as ethanol and acetone.
科学的研究の応用
2-(p-Tolylazo)-1H-imidazole has been widely used in scientific research as a biological stain due to its ability to selectively stain living cells. This compound has been shown to be particularly effective in staining mitochondria, allowing researchers to study the structure and function of these organelles. Additionally, 2-(p-Tolylazo)-1H-imidazole has been used to study the effects of oxidative stress on cells, as it can be used to visualize the production of reactive oxygen species (ROS) in living cells.
特性
CAS番号 |
34938-48-2 |
|---|---|
製品名 |
2-(p-Tolylazo)-1H-imidazole |
分子式 |
C10H10N4 |
分子量 |
186.21 g/mol |
IUPAC名 |
1H-imidazol-2-yl-(4-methylphenyl)diazene |
InChI |
InChI=1S/C10H10N4/c1-8-2-4-9(5-3-8)13-14-10-11-6-7-12-10/h2-7H,1H3,(H,11,12) |
InChIキー |
QDHJYHLVAQRTDD-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC=C(C=C1)NN=C2N=CC=N2 |
SMILES |
CC1=CC=C(C=C1)N=NC2=NC=CN2 |
正規SMILES |
CC1=CC=C(C=C1)NN=C2N=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



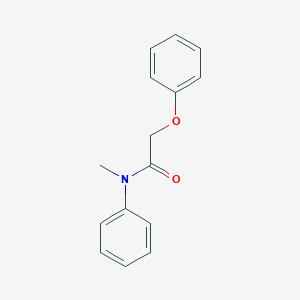
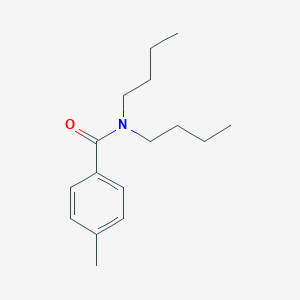
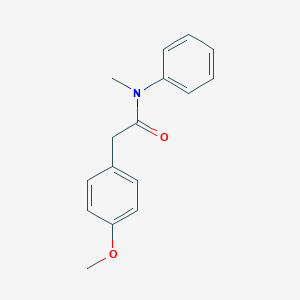

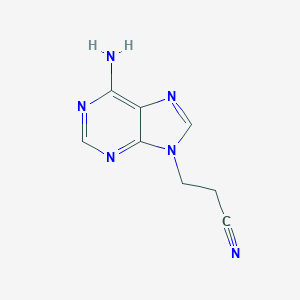
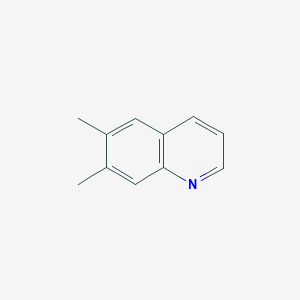
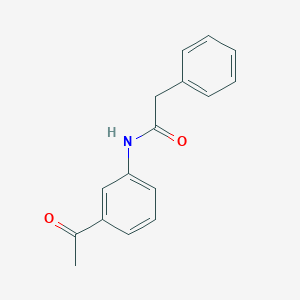
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide](/img/structure/B181134.png)
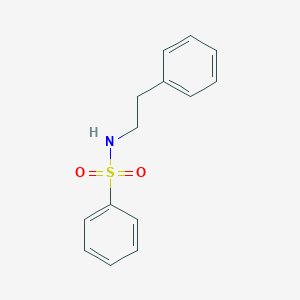
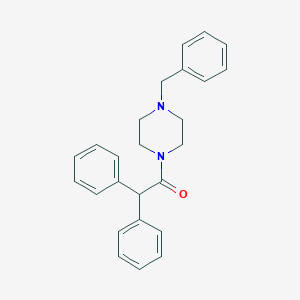
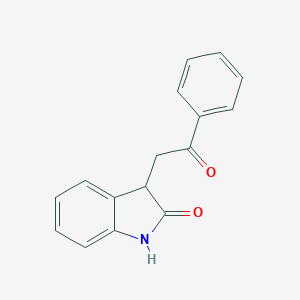
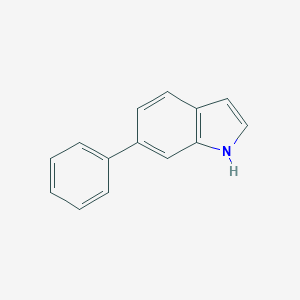
![4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B181142.png)
